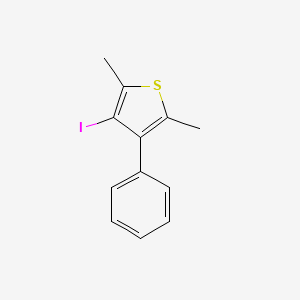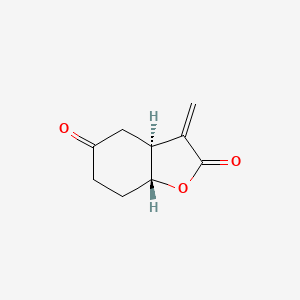
(3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione is an organic compound with a unique structure that includes a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylene group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to fit into active sites, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
(3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione: shares similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a methylene group, which imparts distinct reactivity and potential biological activity compared to other benzofuran derivatives.
Properties
CAS No. |
61543-66-6 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(3aS,7aR)-3-methylidene-4,6,7,7a-tetrahydro-3aH-1-benzofuran-2,5-dione |
InChI |
InChI=1S/C9H10O3/c1-5-7-4-6(10)2-3-8(7)12-9(5)11/h7-8H,1-4H2/t7-,8+/m0/s1 |
InChI Key |
VHSMWCJECZOBFJ-JGVFFNPUSA-N |
Isomeric SMILES |
C=C1[C@@H]2CC(=O)CC[C@H]2OC1=O |
Canonical SMILES |
C=C1C2CC(=O)CCC2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14573257.png)
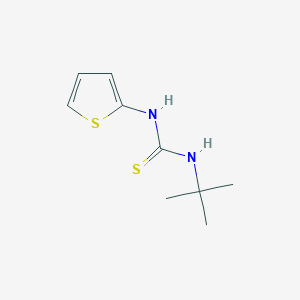
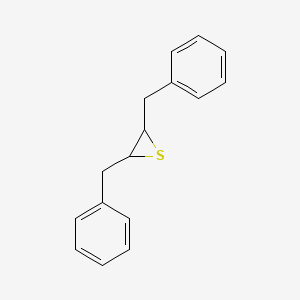
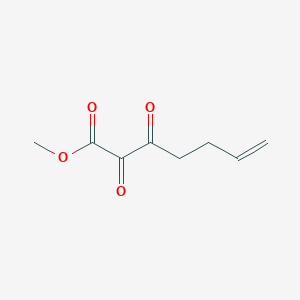
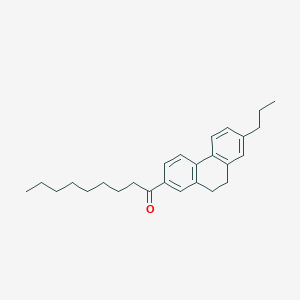
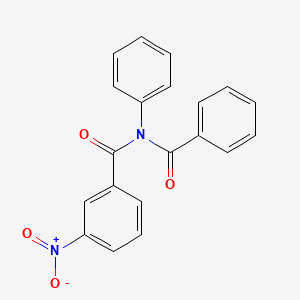
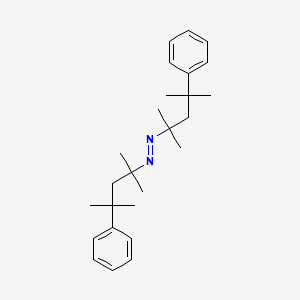
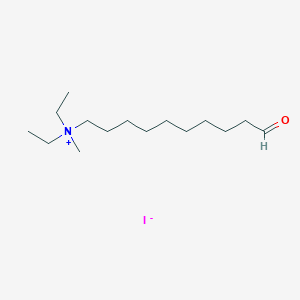
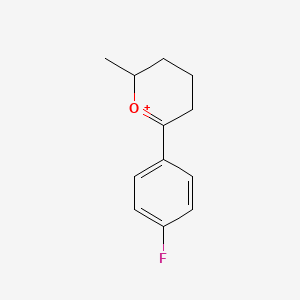
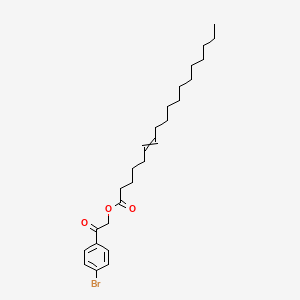
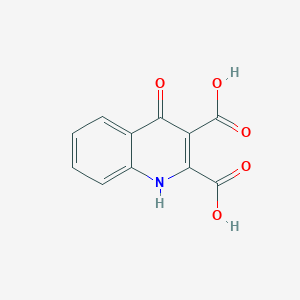
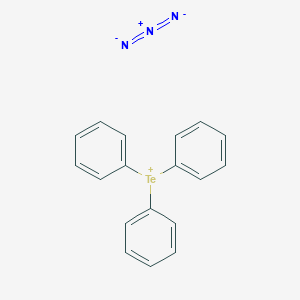
![Hexyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14573321.png)
